2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine
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Overview
Description
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]pyrrolidine
- 2-[(4-Chlorophenyl)methyl]-2-ethylpyrrolidine
- 2-[(4-Chlorophenyl)methyl]-2-methylpiperidine
Uniqueness
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H16ClN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 |
InChI Key |
UONVJBMSTXQKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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